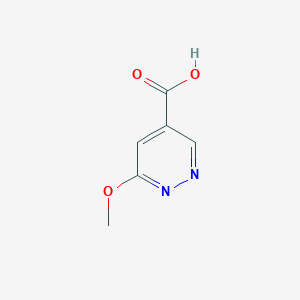
3,5-Dibromo-4-(chlorosulfonyl)benzoic acid
概要
説明
3,5-Dibromo-4-(chlorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H3Br2ClO4S and a molecular weight of 378.42 g/mol . It is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a benzoic acid core. This compound is typically found in a white crystalline powder form and is soluble in organic solvents but insoluble in water .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid typically involves the bromination of 4-(chlorosulfonyl)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzoic acid ring. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
化学反応の分析
Types of Reactions
3,5-Dibromo-4-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of sulfide or thiol derivatives.
Oxidation: Formation of carboxylate derivatives.
科学的研究の応用
3,5-Dibromo-4-(chlorosulfonyl)benzoic acid has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid involves its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atoms can participate in halogen bonding and other interactions that influence the compound’s reactivity and binding properties .
類似化合物との比較
Similar Compounds
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: Similar in structure but contains a nitroso group instead of a carboxylic acid group.
2,4-Dichlorobenzoic acid: Contains chlorine atoms instead of bromine and lacks the sulfonyl group.
Uniqueness
3,5-Dibromo-4-(chlorosulfonyl)benzoic acid is unique due to the presence of both bromine and sulfonyl groups, which confer distinct reactivity and functional properties. This combination of functional groups makes it a valuable reagent in organic synthesis and a versatile compound for various scientific applications .
特性
IUPAC Name |
3,5-dibromo-4-chlorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO4S/c8-4-1-3(7(11)12)2-5(9)6(4)15(10,13)14/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOWETFFUGRMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)S(=O)(=O)Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/structure/B1431261.png)
![Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate](/img/structure/B1431262.png)
![1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one](/img/structure/B1431263.png)




![2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1431273.png)






